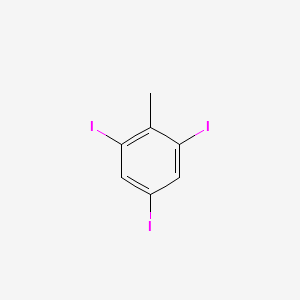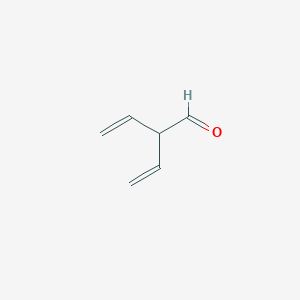
2-Ethenylbut-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylbut-3-enal is an organic compound with the molecular formula C6H8O. It is an aldehyde with both an ethenyl (vinyl) and a butenyl group attached to the carbonyl carbon. This compound is part of the α,β-unsaturated carbonyl compounds, which are known for their reactivity due to the conjugation between the carbonyl group and the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenylbut-3-enal can be synthesized through various organic reactions. One common method involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Catalysts like solid bases or acids may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethenylbut-3-enal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound make it susceptible to nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrogen bromide (HBr) can add across the double bonds under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehyde derivatives.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Ethenylbut-3-enal has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethenylbut-3-enal involves its reactivity as an α,β-unsaturated carbonyl compound. The conjugation between the carbonyl group and the double bond allows for nucleophilic attack at the β-carbon. This reactivity is exploited in various chemical reactions, including Michael additions and aldol condensations. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is conducted.
Comparison with Similar Compounds
Similar Compounds
Acrolein (Propenal): The simplest α,β-unsaturated aldehyde.
Crotonaldehyde (But-2-enal): Another α,β-unsaturated aldehyde with a similar structure.
Cinnamaldehyde (3-Phenylprop-2-enal): A more complex α,β-unsaturated aldehyde with a phenyl group.
Uniqueness
2-Ethenylbut-3-enal is unique due to its specific structure, which includes both ethenyl and butenyl groups. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
38650-93-0 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2-ethenylbut-3-enal |
InChI |
InChI=1S/C6H8O/c1-3-6(4-2)5-7/h3-6H,1-2H2 |
InChI Key |
ZOLOMAAHECMMCB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


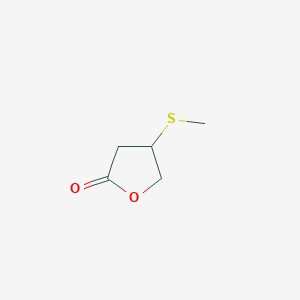
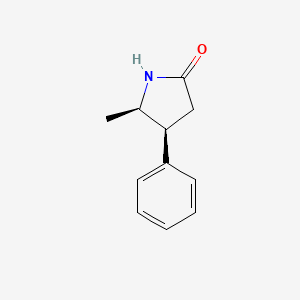
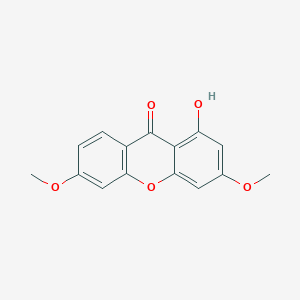
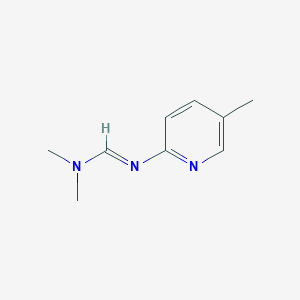
![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)
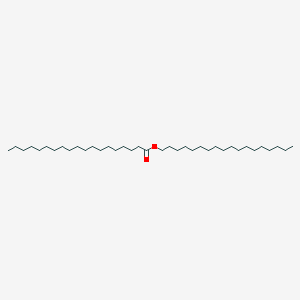
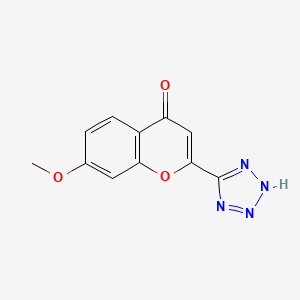
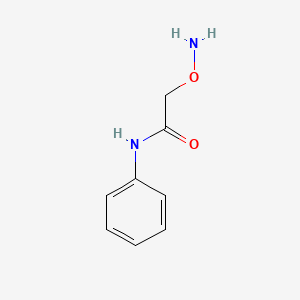
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
